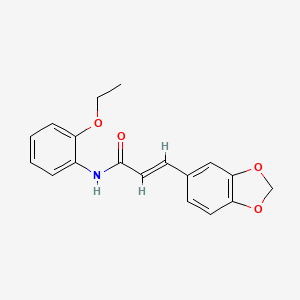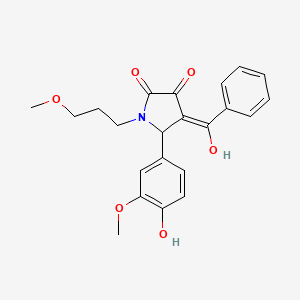![molecular formula C16H13N3O3S B11636044 (5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-acetil-5-[(2-hidroxi-6-metilquinolin-3-il)metilideno]-2-tioxoimidazolidin-4-ona es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un residuo de quinolina y un anillo de imidazolidinona, lo que lo convierte en objeto de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-1-acetil-5-[(2-hidroxi-6-metilquinolin-3-il)metilideno]-2-tioxoimidazolidin-4-ona normalmente implica múltiples pasos, comenzando con la preparación del derivado de quinolina. El derivado de quinolina luego se hace reaccionar con un precursor de imidazolidinona adecuado bajo condiciones específicas para formar el compuesto final. Los reactivos comunes utilizados en esta síntesis incluyen anhídrido acético, azufre y varios catalizadores para facilitar la reacción.
Métodos de producción industrial
Si bien los métodos de producción industrial detallados para este compuesto específico no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-1-acetil-5-[(2-hidroxi-6-metilquinolin-3-il)metilideno]-2-tioxoimidazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, potencialmente modificando la actividad del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la elección del disolvente y el tiempo de reacción, son fundamentales para lograr los productos deseados.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados más saturados.
Aplicaciones Científicas De Investigación
(5E)-1-acetil-5-[(2-hidroxi-6-metilquinolin-3-il)metilideno]-2-tioxoimidazolidin-4-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (5E)-1-acetil-5-[(2-hidroxi-6-metilquinolin-3-il)metilideno]-2-tioxoimidazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El residuo de quinolina puede interactuar con el ADN o las proteínas, afectando su función. El anillo de imidazolidinona también puede desempeñar un papel en la modulación de la actividad del compuesto al interactuar con enzimas o receptores.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con un grupo funcional éster similar.
Acetato de vainillina: Otro compuesto con un grupo funcional éster similar, utilizado en las industrias de aromatizantes y fragancias.
Singularidad
Lo que diferencia a (5E)-1-acetil-5-[(2-hidroxi-6-metilquinolin-3-il)metilideno]-2-tioxoimidazolidin-4-ona es su combinación única de un residuo de quinolina y un anillo de imidazolidinona. Esta estructura le confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C16H13N3O3S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(3E)-3-[(3-acetyl-5-hydroxy-2-sulfanylidene-1H-imidazol-4-yl)methylidene]-6-methylquinolin-2-one |
InChI |
InChI=1S/C16H13N3O3S/c1-8-3-4-12-10(5-8)6-11(14(21)17-12)7-13-15(22)18-16(23)19(13)9(2)20/h3-7,22H,1-2H3,(H,18,23)/b11-7+ |
Clave InChI |
KEHRSEQRKJZDEO-YRNVUSSQSA-N |
SMILES isomérico |
CC1=CC2=C/C(=C\C3=C(NC(=S)N3C(=O)C)O)/C(=O)N=C2C=C1 |
SMILES canónico |
CC1=CC2=CC(=CC3=C(NC(=S)N3C(=O)C)O)C(=O)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine](/img/structure/B11635965.png)
![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)
![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
